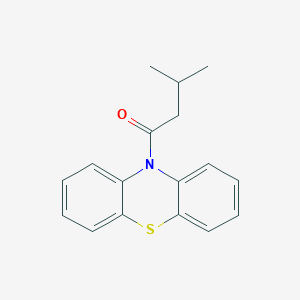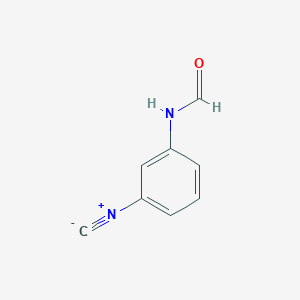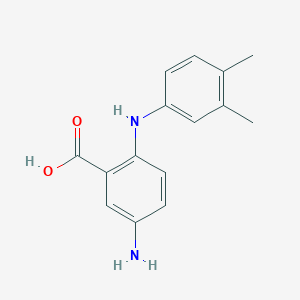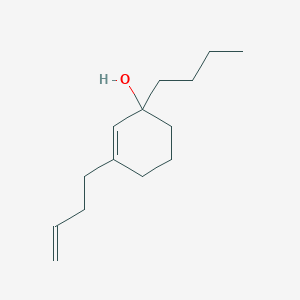![molecular formula C11H8F6O B15159409 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-enal or 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-amine or 3-[3,5-Bis(trifluoromethyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl acetylene
- 3,5-Bis(trifluoromethyl)phenyl methanol
Comparison: Compared to its analogs, 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol exhibits unique reactivity due to the presence of both the hydroxyl and alkene functional groups. This dual functionality allows for a broader range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C11H8F6O |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6,18H,3H2/b2-1+ |
Clé InChI |
RDQMVXMKAFCVGD-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/CO |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)



![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)



![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)

![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)

